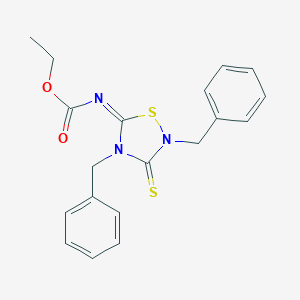
Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate, also known as DBTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. DBTC is a thiadiazolidinone derivative that exhibits unique properties, making it a promising candidate for various research studies.
Applications De Recherche Scientifique
Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate has been extensively studied for its potential applications in various scientific fields. In medicine, Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate has been found to exhibit significant anticancer activity by inhibiting the growth of cancer cells. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including arthritis and neurodegenerative disorders.
In agriculture, Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate has been found to exhibit significant herbicidal activity against various weed species. It has also been shown to enhance plant growth and yield, making it a potential candidate for improving crop productivity.
In material science, Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate has been found to exhibit unique optical and electronic properties, making it a potential candidate for various electronic and optoelectronic applications.
Mécanisme D'action
The mechanism of action of Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate is not yet fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and modulating the expression of various genes involved in cancer progression. Its herbicidal activity may be attributed to its ability to inhibit the activity of certain enzymes involved in plant growth and development.
Biochemical and Physiological Effects:
Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes involved in cancer progression and plant growth. It has also been shown to possess antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate exhibits several advantages for lab experiments, including its easy synthesis, low toxicity, and potential applications in various fields. However, its limitations include its poor solubility in water and limited availability.
Orientations Futures
There are several future directions for research on Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate. In medicine, further studies are needed to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. In agriculture, research is needed to optimize its herbicidal activity and explore its potential as a plant growth regulator. In material science, further studies are needed to explore its potential applications in various electronic and optoelectronic devices.
Méthodes De Synthèse
Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate can be synthesized through a multi-step process involving the reaction of benzylamine with carbon disulfide to form 2,4-dibenzyl-1,3-thiazolidine-5-thione. This intermediate is then reacted with ethyl chloroformate to yield ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidine-5-carboxylate, which is subsequently treated with ammonium hydroxide to form Ethyl 2,4-dibenzyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidenecarbamate.
Propriétés
Formule moléculaire |
C19H19N3O2S2 |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
ethyl (NE)-N-(2,4-dibenzyl-3-sulfanylidene-1,2,4-thiadiazolidin-5-ylidene)carbamate |
InChI |
InChI=1S/C19H19N3O2S2/c1-2-24-18(23)20-17-21(13-15-9-5-3-6-10-15)19(25)22(26-17)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3/b20-17+ |
Clé InChI |
UFWHHDIFFNWELQ-LVZFUZTISA-N |
SMILES isomérique |
CCOC(=O)/N=C/1\N(C(=S)N(S1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES |
CCOC(=O)N=C1N(C(=S)N(S1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)N=C1N(C(=S)N(S1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)

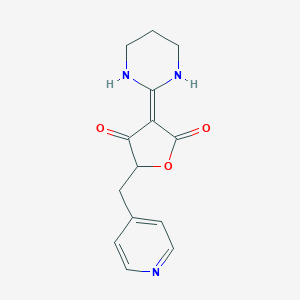
![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)
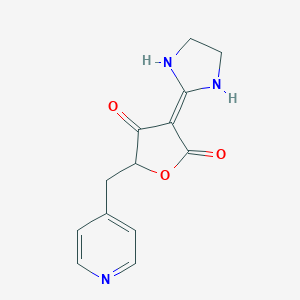

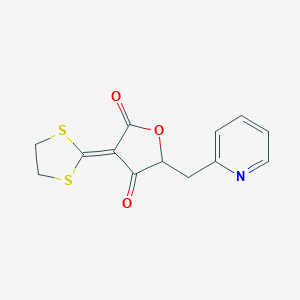

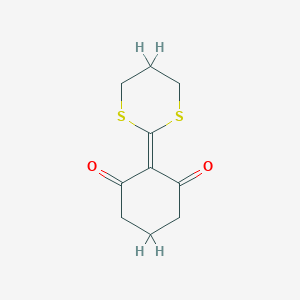

![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)

![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)